5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a hydroxyphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester, followed by the introduction of the hydroxyphenyl group through a substitution reaction. The final step involves the formation of the carboxamide group and the addition of hydrochloride to form the salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide
- 5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrobromide
Uniqueness
5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its hydrochloride form may also enhance its solubility and stability compared to other similar compounds.
Properties
Molecular Formula |
C12H15ClN4O2 |
---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
5-[(3-hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-16-10(12(13)18)6-11(15-16)14-7-8-3-2-4-9(17)5-8;/h2-6,17H,7H2,1H3,(H2,13,18)(H,14,15);1H |
InChI Key |
IYQMMPQQOJJABL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC(=CC=C2)O)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.